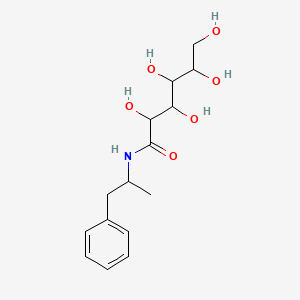
2,3,4,5,6-pentahydroxy-N-(1-phenylpropan-2-yl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S,4R,5S)-2,3,4,5,6-Pentahydroxy-N-(1-phenylpropan-2-yl)hexanamide is a complex organic compound characterized by its multiple hydroxyl groups and a phenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3S,4R,5S)-2,3,4,5,6-Pentahydroxy-N-(1-phenylpropan-2-yl)hexanamide typically involves the protection of hydroxyl groups followed by the introduction of the phenylpropanamide moiety. One common approach is to start with a hexose sugar, protect the hydroxyl groups using benzyl or silyl protecting groups, and then introduce the amide functionality through an amide coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale protection and deprotection steps, utilizing automated synthesis equipment to ensure high yield and purity. The use of robust catalysts and optimized reaction conditions is crucial for efficient production.
Types of Reactions:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The hydroxyl groups can undergo substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used for the reduction of the amide group.
Substitution: Alkyl halides or acyl chlorides are used for substitution reactions involving hydroxyl groups.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters.
Chemistry:
- Used as a building block in the synthesis of complex organic molecules.
- Serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with enzymes and receptors.
Medicine:
- Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
- Evaluated for its role in drug delivery systems.
Industry:
- Utilized in the development of novel materials with specific properties.
- Applied in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (2S,3S,4R,5S)-2,3,4,5,6-Pentahydroxy-N-(1-phenylpropan-2-yl)hexanamide involves its interaction with specific molecular targets such as enzymes and receptors. The hydroxyl groups facilitate hydrogen bonding and electrostatic interactions, while the phenylpropanamide moiety contributes to hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- (2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol
- (2S,3S,4R,5S)-2,3,4,5-Tetrakis(benzyloxy)-6-((tert-butyldimethylsilyl)oxy)-N-(1-phenylpropan-2-yl)hexanamide
Comparison:
Structural Differences: The presence of different protecting groups and functional groups distinguishes these compounds from (2S,3S,4R,5S)-2,3,4,5,6-Pentahydroxy-N-(1-phenylpropan-2-yl)hexanamide.
Reactivity: The reactivity of these compounds varies based on the protecting groups and functional groups present.
Applications: While all these compounds are used in organic synthesis, their specific applications may differ based on their unique properties.
Properties
CAS No. |
6968-04-3 |
|---|---|
Molecular Formula |
C15H23NO6 |
Molecular Weight |
313.35 g/mol |
IUPAC Name |
2,3,4,5,6-pentahydroxy-N-(1-phenylpropan-2-yl)hexanamide |
InChI |
InChI=1S/C15H23NO6/c1-9(7-10-5-3-2-4-6-10)16-15(22)14(21)13(20)12(19)11(18)8-17/h2-6,9,11-14,17-21H,7-8H2,1H3,(H,16,22) |
InChI Key |
PFXDJBDZVIIINF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)C(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


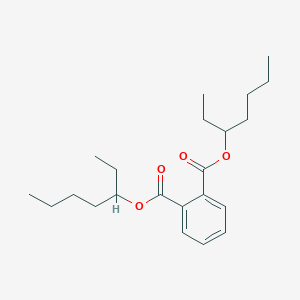
![5-Bromo-3-[(3-chlorophenyl)methyl]pyrimidin-4-one](/img/structure/B13842614.png)
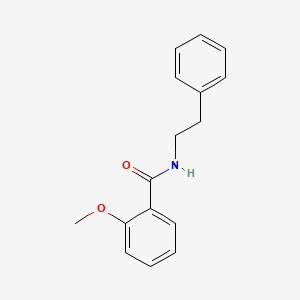

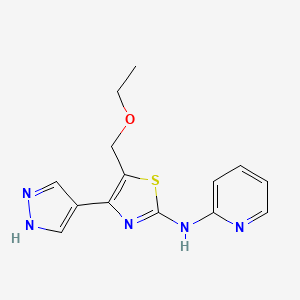
![1,3-Dimethyl-5-[(methyloxy)methyl]-2-nitrobenzene](/img/structure/B13842634.png)
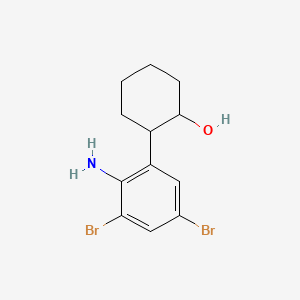
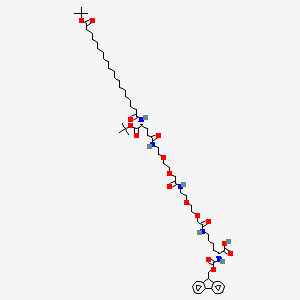
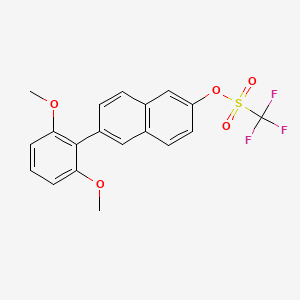
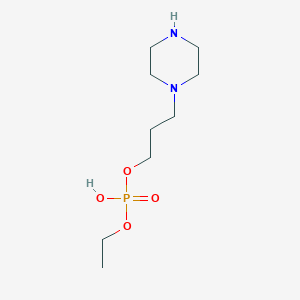
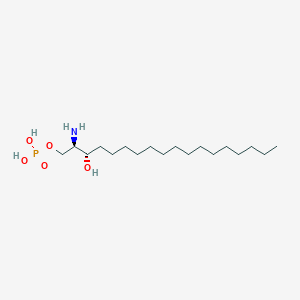
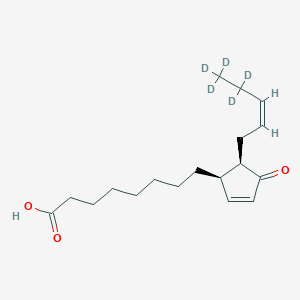
![2-pyrimidin-2-yl-5,6-dihydro-4H-pyrrolo[3,4-c]pyrazole](/img/structure/B13842695.png)
![3-(tert-Butoxy)benzo[d]isothiazole](/img/structure/B13842698.png)
